molecular formula C12H8ClN3 B1359306 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 91331-36-1

4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1359306
CAS RN: 91331-36-1
M. Wt: 229.66 g/mol
InChI Key: WDUMEENSRJYWBA-UHFFFAOYSA-N
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Description

“4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A considerable number of synthetic routes for this heterocyclic compound have been reported .


Molecular Structure Analysis

The molecular formula of “4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is C6H4ClN3 . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis and Docking Studies : A simple synthesis method for derivatives of 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine was developed, showcasing the efficient production and characterization of these compounds, followed by docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
  • Triarylation via Microwave-Promoted Cross-Coupling Reactions : This study highlights a method for preparing new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions using arylation reactions under Suzuki–Miyaura and Liebeskind–Srogl cross-coupling conditions, all performed under microwave irradiation (Prieur, Pujol, & Guillaumet, 2015).

Structural Analysis

  • Crystal Structure of Pyrrolo[2,3-d]pyrimidine Derivatives : A study investigating the crystal structure of 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, revealing the dihedral angles and intermolecular interactions in the crystal form (Shah, Jotani, & Jasinski, 2010).
  • Synthesis and Crystal Structures of 7-Deazapurines : This research focuses on the crystallographic analysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, providing insights into their molecular arrangement and electronic structure (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

Potential Applications in Pharmaceuticals

  • Annellation of Triazole and Tetrazole Systems : This study synthesizes novel pyrrolo[2,3-d]pyrimidines for potential use as antibacterial agents, highlighting the chemical versatility and potential pharmacological applications of these compounds (Dave & Shah, 2002).
  • Synthesis and Biological Evaluation as Antimicrobial and Antiviral Agents : This research developed new pyrrolo[2,3-d]pyrimidine derivatives with promising antimicrobial and antiviral activities, underlining their potential in developing new therapeutic agents (Hilmy et al., 2021).

properties

IUPAC Name

4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-10-9-6-7-14-12(9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUMEENSRJYWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631109
Record name 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

91331-36-1
Record name 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PG Baraldi, MA Tabrizi, S Gessi, PA Borea - Chemical reviews, 2008 - ACS Publications
The purine nucleoside adenosine is consensually identified as a major local regulator of tissue function especially when energy supply fails to meet cellular energy demand. Due to its …
Number of citations: 282 pubs.acs.org

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